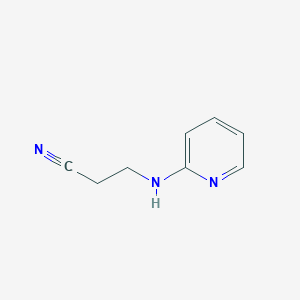

3-(Pyridin-2-ylamino)propanenitrile

Description

Significance of Aminonitriles and Pyridine (B92270) Derivatives in Modern Organic Synthesis and Coordination Chemistry

Aminonitriles are a class of organic compounds that contain both an amino group and a nitrile group. They are highly valuable building blocks in organic synthesis, serving as precursors for a wide variety of more complex molecules. uni-mainz.de For instance, the hydrolysis of α-aminonitriles is a well-established method for the synthesis of amino acids. organic-chemistry.org The versatility of aminonitriles also allows for their use in the creation of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. uni-mainz.deresearchgate.net The Strecker reaction, first discovered in 1850, is a classic and still widely used method for synthesizing α-aminonitriles from aldehydes or ketones, an amine, and a cyanide source. organic-chemistry.orgmdpi.com

Pyridine and its derivatives are fundamental heterocyclic compounds in chemistry. wikipedia.org The pyridine ring is a structural component of many important natural and synthetic compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgjscimedcentral.com In coordination chemistry, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with metal ions. wikipedia.orgresearchgate.net This property makes pyridine derivatives essential ligands in the formation of a vast array of transition metal complexes. jscimedcentral.comresearchgate.net These complexes are crucial in various catalytic processes, including hydrogenation and polymerization reactions. jscimedcentral.comyoutube.com The electronic properties of the resulting metal complex can be fine-tuned by the pyridine ligand, influencing its reactivity and function. jscimedcentral.com

Overview of the Chemical Entity: 3-(Pyridin-2-ylamino)propanenitrile

This compound is a specific chemical compound that features a pyridine ring linked to a propanenitrile chain via an amino bridge. Its Chemical Abstracts Service (CAS) number is 50342-32-0. buyersguidechem.com The molecular structure combines the key features of both pyridine derivatives and aminonitriles. This unique combination of functional groups suggests its potential utility as a versatile building block in both organic synthesis and coordination chemistry. A related compound, 3-[(3-Nitro-2-pyridinyl)amino]propanenitrile, has been investigated for its potential biological activities and as a building block in the synthesis of more complex organic molecules.

Scope and Academic Research Focus of the Review

This review will focus exclusively on the chemical compound this compound. The primary objective is to present a detailed analysis of its synthesis, structural characteristics, and its role as a ligand in coordination chemistry based on published academic research. The content will be strictly limited to the scientific investigation of this molecule, excluding any discussion of dosage, administration, or adverse effects. The information presented is intended for a scientific audience interested in the fundamental chemical properties and applications of this specific compound.

Properties

IUPAC Name |

3-(pyridin-2-ylamino)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQSFRCJJNSMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296152 | |

| Record name | 3-(2-Pyridinylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50342-32-0 | |

| Record name | 3-(2-Pyridinylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50342-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyridinylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation of 3 Pyridin 2 Ylamino Propanenitrile

Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that participates in hydrolysis, reduction, and cyclization reactions.

The nitrile group of 3-(Pyridin-2-ylamino)propanenitrile can be converted into a carboxylic acid or its derivatives through hydrolysis. This transformation can be achieved under either acidic or basic conditions. savemyexams.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and water, the nitrile is hydrolyzed to 3-(pyridin-2-ylamino)propanoic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which subsequently tautomerizes to an amide. Further hydrolysis of the amide yields the final carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

Base-Catalyzed Hydrolysis: Alternatively, treatment with an aqueous base like sodium hydroxide (NaOH) results in the formation of a carboxylate salt, specifically sodium 3-(pyridin-2-ylamino)propanoate, and ammonia (B1221849). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. savemyexams.com

A related transformation is the synthesis of esters from the nitrile. For instance, the corresponding ethyl ester, ethyl 3-(pyridin-2-ylamino)propanoate, has been prepared by the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674), a process that represents a formal hydroaminoalkylation. google.com

| Reaction Type | Reagents | Primary Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 3-(Pyridin-2-ylamino)propanoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-(Pyridin-2-ylamino)propanoic acid |

The nitrile group can be selectively reduced to a primary amine, yielding N'-(pyridin-2-yl)propane-1,3-diamine. This transformation is a valuable synthetic route for producing diamines and is typically accomplished using complex metal hydrides or catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.ukyoutube.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is complexed with aluminum. libretexts.orgchemistrysteps.com A second hydride addition leads to a dianion intermediate that, upon aqueous workup, is protonated to give the primary amine. libretexts.orgyoutube.com

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney nickel, platinum oxide, or palladium on carbon (Pd/C). bme.hugoogle.com The reaction is often carried out under pressure and at elevated temperatures. This industrial process is valued for its efficiency, though selectivity can be an issue, with secondary and tertiary amines sometimes forming as byproducts. bme.hu The use of acidic additives or specific solvent systems, such as a biphasic dichloromethane (B109758)/water medium, has been shown to improve selectivity for the primary amine in the hydrogenation of related nitriles. nih.govresearchgate.net

| Method | Reagents and Conditions | Product |

|---|---|---|

| Hydride Reduction | 1. LiAlH₄ in dry ether or THF 2. H₂O workup | N'-(Pyridin-2-yl)propane-1,3-diamine |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Raney Ni, Pd/C), Pressure, Heat | N'-(Pyridin-2-yl)propane-1,3-diamine |

The nitrile group is a key component in the synthesis of various heterocyclic systems. In this compound, the nitrile can react with other reagents or intramolecularly to form new rings. For instance, open-chain nitrile precursors can be reacted with nitrogen-containing compounds to construct pyridine (B92270) rings. google.comgoogle.com In reactions involving pre-existing pyridine moieties, the nitrile group can participate in cyclocondensation reactions. For example, nicotinonitrile (pyridine-3-carbonitrile) derivatives are used as precursors for fused heterocyclic systems like thienopyridines and pyridopyrimidines through reactions with various binucleophiles. chem-soc.sinih.gov It is plausible that this compound could undergo similar transformations, where the nitrile group and the adjacent methylene (B1212753) group act as a building block for annulated heterocyclic structures.

Chemical Behavior of the Pyridine Heterocycle

The pyridine ring in this compound contains a basic nitrogen atom and is susceptible to electrophilic attack, particularly protonation and alkylation.

The basicity of this compound is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring. This lone pair is located in an orbital perpendicular to the aromatic π-system and is thus available for protonation. The basicity is influenced by the electron-donating amino substituent at the C-2 position.

The pKa of the conjugate acid of the parent 2-aminopyridine is approximately 6.86. quora.comnih.gov This indicates that it is a stronger base than pyridine (pKa ≈ 5.2-5.5) but a weaker base than 4-aminopyridine (pKa ≈ 9.17). quora.comquora.com The increased basicity relative to pyridine is due to the electron-donating resonance effect of the amino group, which increases the electron density on the ring nitrogen. The lower basicity compared to the 4-amino isomer is often attributed to potential intramolecular hydrogen bonding between the exocyclic amino group and the ring nitrogen, which stabilizes the neutral form. quora.com

For this compound, the alkylaminonitrile substituent is expected to have a modest influence on the basicity of the pyridine nitrogen. Protonation will occur preferentially at the endocyclic (ring) nitrogen to form a pyridinium salt.

Alkylation of this compound can occur at two potential sites: the exocyclic secondary amine nitrogen or the endocyclic pyridine ring nitrogen. The outcome of the reaction is dependent on the alkylating agent and the reaction conditions.

N-Alkylation of the Exocyclic Amine: Selective alkylation of the secondary amino group is possible. Syntheses of 2-(alkylamino)pyridines have been reported via reactions of 2-aminopyridine with alkyl halides or through reductive amination. researchgate.netnih.gov Catalytic methods using ruthenium or palladium complexes have also been developed for the N-alkylation of 2-aminopyridine with alcohols, showing high selectivity for the exocyclic amine. researchgate.net

Quaternization of the Pyridine Ring: The reaction of a tertiary amine with an alkyl halide, known as the Menshutkin reaction, leads to the formation of a quaternary ammonium salt. wikipedia.org In the case of this compound, the pyridine nitrogen is nucleophilic and can attack an alkyl halide (e.g., methyl iodide) to form a quaternary N-alkylpyridinium salt. This reaction is common for pyridine and its derivatives. wikipedia.org Even electron-deficient pyridines can be quaternized using highly reactive alkylating agents like methyl triflate. osi.lv The formation of the quaternary salt at the ring nitrogen is often favored due to the higher basicity and accessibility of this site compared to the exocyclic nitrogen, especially under neutral or acidic conditions.

The competition between these two pathways is influenced by factors such as the steric bulk of the alkylating agent, the nature of the base used (if any), and the solvent. amazonaws.com

Electrophilic Aromatic Substitution Reactions

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. However, the amino substituent at the 2-position can act as an activating group, directing electrophiles to the ortho and para positions. Studies on pyridine and its derivatives have shown that nitration, a common EAS reaction, can occur, although the strongly acidic conditions required can lead to the protonation of the pyridine nitrogen, further deactivating the ring rsc.org.

For pyridine-N-oxides, the N-oxide group can activate the ring towards electrophilic attack, often directing substitution to the para position rsc.org. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the reviewed literature, the general principles of pyridine chemistry suggest that such reactions would be challenging and may require careful optimization of reaction conditions to achieve desired regioselectivity and yields nih.gov.

N-Oxidation and Subsequent Transformations

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA) cdnsciencepub.com. N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack.

Pyridine N-oxides are versatile intermediates in organic synthesis. For instance, they can undergo reactions with isocyanides to yield 2-aminopyridines in a practical and efficient one-pot, two-step process nih.govacs.org. This method involves an isolable N-formylaminopyridine intermediate and has been shown to be effective for the synthesis of various substituted 2-aminopyridines nih.govacs.org. Additionally, pyridine N-oxides can be functionalized at the C2-position through various methods, including reactions with amines in the presence of a phosphonium coupling reagent nih.govresearchgate.net. While the direct N-oxidation of this compound and its subsequent transformations are not explicitly documented, the established reactivity of related 2-aminopyridine N-oxides suggests a rich potential for derivatization acs.org.

Transformations of the Secondary Amine Linker

The secondary amine in this compound serves as a key site for a variety of chemical modifications, including acylation, alkylation, condensation, and cycloaddition reactions.

Acylation and Alkylation Reactions

The secondary amine is readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. For example, cyanoacetylation of heteroaromatic amines has been utilized to synthesize fused pyridine derivatives researchgate.netmdpi.com. Similarly, alkylation of the secondary amine can be achieved using alkyl halides or other alkylating agents. These reactions provide a straightforward method for introducing a wide range of substituents at the nitrogen atom, thereby modifying the steric and electronic properties of the molecule. For instance, the C3-alkylation of related imidazo[1,2-a]pyridines has been achieved through a three-component aza-Friedel–Crafts reaction mdpi.com.

Condensation and Cycloaddition Reactions

The secondary amine can participate in condensation reactions with carbonyl compounds to form imines or enamines. These intermediates can then undergo further transformations to construct more complex heterocyclic systems.

Furthermore, the molecule can be involved in cycloaddition reactions. For example, 1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings mdpi.comnih.govmdpi.com. While specific examples involving this compound as the dipolarophile were not found in the searched literature, the general reactivity of similar structures suggests its potential participation in such reactions for the construction of novel heterocyclic scaffolds researchgate.netresearchgate.net.

Multi-component Reactions and Tandem Processes Utilizing this compound as a Synthon

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating the majority of the atoms from the starting materials rug.nlnih.gov. The structural features of this compound make it a potentially valuable component in MCRs for the synthesis of diverse heterocyclic libraries.

For instance, the presence of the nucleophilic secondary amine and the nitrile group allows for its participation in reactions that build complex molecular architectures. Malononitrile, a related dinitrile, is a well-known building block in MCRs for the synthesis of various pyridine derivatives researchgate.net. Similarly, this compound could potentially be employed in one-pot syntheses of quinoline and pyrimidine (B1678525) derivatives rsc.org. The development of novel MCRs involving this synthon could provide rapid access to compounds with potential biological activity nih.gov.

Stereoselective Transformations and Chiral Analog Synthesis

The development of stereoselective methods for the synthesis of chiral molecules is a significant area of organic chemistry, particularly for the preparation of pharmaceuticals and other bioactive compounds chim.itmdpi.com. While the parent molecule, this compound, is achiral, its derivatives can possess stereocenters.

The synthesis of chiral analogs can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, catalytic asymmetric reduction of pyridyl ketones and imines is a practical approach for synthesizing chiral pyridine derivatives chim.it. Similarly, enantioselective synthesis of related nitrile-containing compounds has been achieved through catalytic asymmetric hydrogenation nih.govresearchgate.net. The rhodium-catalyzed asymmetric reductive Heck reaction has also been employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine precursors nih.gov. Although specific examples of stereoselective transformations directly on this compound are not prevalent in the reviewed literature, the established methodologies for creating chiral pyridine-containing molecules suggest that the synthesis of its chiral analogs is feasible chim.it.

Derivatization and Structure Activity Relationship Sar Studies of 3 Pyridin 2 Ylamino Propanenitrile Analogs

Design and Synthesis of Derivatives with Modified Pyridine (B92270) Ring Systems

Modifications to the pyridine ring are a key strategy for modulating the electronic and steric properties of the entire molecule. Synthetic routes often involve the reaction of substituted 2-aminopyridines with suitable reagents to introduce the propanenitrile side chain. Alternatively, palladium-catalyzed cross-coupling reactions can be employed, where a pyridopyrimidine core with a C-2 amine displaces a leaving group (like bromide or iodide) from a substituted pyridine fragment. google.com The presence of electron-withdrawing groups on the pyridine ring can accelerate this reaction. google.com

Another approach involves building the pyridine ring itself through condensation reactions. For instance, multisubstituted pyridines can be constructed through a metal-free, mild strategy involving the condensation of α,β-unsaturated aldehydes with propargylamine. nih.gov Furthermore, reactions of 3-cyanopyridin-2-thiol with halogenated compounds bearing an electron-attracting group can yield 3-aminothieno[2,3-b]pyridine derivatives, effectively creating a modified, fused pyridine system. nih.gov These synthetic methodologies provide access to a wide array of analogs with diverse substitution patterns on the pyridine moiety, which is essential for detailed SAR investigations. google.comnih.govnih.gov

Functionalization of the Propane (B168953) Chain and Nitrile Moiety

The propane chain and its terminal nitrile group are critical for both the physical properties and the biological interactions of these compounds. The nitrile group, in particular, is a versatile functional group in medicinal chemistry. While often considered a bioisostere for groups like carbonyls or halogens, it possesses unique electronic and geometric characteristics. nih.govnih.govresearchgate.net

Functionalization can occur by using different building blocks during synthesis. For example, reacting 3-oxo-2-arylhydrazonopropanals with various active methylene (B1212753) compounds, such as 3-oxo-3-phenylpropionitrile or cyanoacetamides, can generate diverse pyridine derivatives where the core structure is built around a modified propanenitrile equivalent. nih.gov

The nitrile group itself is a key pharmacophore. It is relatively robust and not easily metabolized, which can improve the pharmacokinetic profile of a drug candidate. nih.gov Its strong dipole facilitates polar interactions, and its linear geometry allows it to participate in unique binding modes within protein active sites. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Scaffolds Incorporating the Pyridylamino-Propanenitrile Core

Creating more rigid, fused heterocyclic systems is a common drug design strategy to enhance binding affinity and selectivity by reducing the conformational flexibility of a molecule. Several synthetic strategies have been developed to fuse other rings onto the pyridylamino-propanenitrile framework.

One method involves intramolecular cyclization. For example, an Ugi-Zhu multicomponent reaction can be used to create a 5-aminooxazole, which then reacts with maleic anhydride (B1165640) in a cascade process (involving aza Diels-Alder cycloaddition) to assemble a pyrrolo[3,4-b]pyridin-5-one core. mdpi.com The nitrile group from the initial starting material can then be further transformed into other heterocyclic rings like tetrazoles or triazines via click chemistry. mdpi.com

Other approaches build fused systems from different starting materials that ultimately incorporate the core structure. The reaction of 2-aminopyridine (B139424) derivatives with cyanoacetic acid can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. nih.gov Similarly, pyrimidine (B1678525) rings can be fused to the pyridine core, leading to compounds like 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, which have shown significant biological activity. google.comjchr.org These complex scaffolds lock the molecule into specific conformations, allowing for a more precise probing of the target's binding site. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological effect. For analogs of 3-(pyridin-2-ylamino)propanenitrile, these investigations have provided crucial insights into their mechanism of action at a molecular level.

Systematic structural modifications have been correlated with changes in biological potency, often measured as the half-maximal inhibitory concentration (IC₅₀) against a specific enzyme. In a series of pyridazine (B1198779) derivatives designed as acetylcholinesterase (AChE) inhibitors, modifications to the pyridazine ring (a bioisostere of the pyridine ring) demonstrated clear SAR trends. nih.gov

For example, introducing a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for AChE inhibitory activity. nih.gov The substitution of the C-6 phenyl group could be varied, leading to compounds with equivalent or slightly improved activity. nih.gov However, modifications to the N-benzylpiperidine portion of the molecule were generally detrimental to activity. nih.gov These findings highlight how different regions of the molecule contribute uniquely to target engagement. The indenopyridazine derivative 4g emerged as the most potent inhibitor from this series, demonstrating a 12-fold increase in potency compared to the lead compound. nih.gov

Similarly, 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, indicating their potential in treating cell proliferative diseases like cancer. google.com

Table 1: SAR of Pyridazine Derivatives as AChE Inhibitors nih.gov

| Compound | Modification vs. Lead Compound (1) | IC₅₀ on eeAChE (nM) |

|---|---|---|

| 1 | Lead Compound | 120 |

| 4c | Addition of methyl group at C-5 | 21 |

| 4g | Fused indene (B144670) ring at C-5/C-6 | 10 |

The nitrile group plays a multifaceted role in molecular recognition, acting as more than just a simple bioisostere. nih.govresearchgate.net Its nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. nih.gov Crystal structure analyses have revealed hydrogen bonds between the nitrile nitrogen and various amino acid residues in protein binding sites, particularly with the backbone amide NH groups. researchgate.net

Notably, the nitrile group shows a high propensity for forming hydrogen bonds with the side chains of arginine and lysine (B10760008) residues. researchgate.net The ability to interact favorably with a positively charged arginine residue in a binding pocket is a significant contributor to the binding affinity of many nitrile-containing inhibitors. The linear geometry of the nitrile group also allows it to form hydrophobic interactions within sub-pockets of a binding site, similar to a halogen atom. researchgate.net Furthermore, the nitrile can displace or mimic the interactions of water molecules that are often present in a binding site, which can lead to a significant improvement in binding affinity. nih.govresearchgate.net

In some contexts, the nitrile group can go beyond non-covalent interactions and participate in covalent bond formation. For certain peptidase inhibitors, such as those targeting dipeptidyl peptidase IV (DPP-4), the amino nitrile functionality can reversibly form a covalently bound imino ester with a catalytic serine or cysteine residue in the enzyme's active site. nih.govresearchgate.net This covalent interaction is highly specific and is orchestrated by the precise positioning of the nitrile group within the active site. nih.gov These mechanistic insights, derived directly from SAR studies, are invaluable for the rational design of next-generation inhibitors based on the this compound scaffold.

Coordination Chemistry of 3 Pyridin 2 Ylamino Propanenitrile and Its Metal Complexes

Ligand Design and Potential Coordination Modes

The coordination behavior of 3-(pyridin-2-ylamino)propanenitrile is dictated by the presence of three potential nitrogen donor atoms: the pyridine (B92270) nitrogen, the secondary amine nitrogen, and the nitrile nitrogen. This arrangement allows for a range of coordination modes, making it a flexible building block in the design of metal complexes.

Monodentate, Bidentate, and Polydentate Ligational Behavior

The versatility of this compound as a ligand is evident in its ability to adopt monodentate, bidentate, and potentially polydentate coordination modes. In a monodentate fashion, the ligand would bind to a metal center through only one of its nitrogen donor atoms. For instance, pyridine and its derivatives are well-known to form a wide array of transition metal complexes where the pyridine nitrogen is the sole coordinating atom. wikipedia.orgjscimedcentral.com

More commonly, this compound acts as a bidentate ligand, forming a chelate ring with a metal ion. This is often achieved through the simultaneous coordination of the pyridine nitrogen and the secondary amine nitrogen. This bidentate N,N-coordination is a common feature in related pyridyl-containing ligands, leading to the formation of stable five- or six-membered chelate rings. rsc.orguzh.ch The nitrile group can also participate in coordination, either alone or in concert with the other nitrogen atoms, which could lead to bidentate or even tridentate behavior.

Role of Pyridine, Amine, and Nitrile Nitrogen Atoms as Donor Sites

The specific roles of the pyridine, amine, and nitrile nitrogen atoms as donor sites are crucial in determining the structure and properties of the resulting metal complexes.

Pyridine Nitrogen: The pyridine nitrogen is a common and effective donor site for a wide range of metal ions. wikipedia.org Its coordination to a metal center is a well-established feature in coordination chemistry. jscimedcentral.com In complexes of this compound, the pyridine nitrogen is often a primary point of attachment to the metal.

Amine Nitrogen: The secondary amine nitrogen provides another strong donor site. Its involvement in coordination, typically along with the pyridine nitrogen, leads to the formation of stable chelate structures. The basicity and steric environment of the amine group can influence the stability and geometry of the resulting complex.

Nitrile Nitrogen: The nitrile group (C≡N) can also act as a donor site, coordinating to a metal ion through its nitrogen atom. While the nitrile group is generally a weaker coordinating agent than pyridine or amine nitrogens, its participation in coordination has been observed in various metal complexes. lnu.edu.uaresearchgate.net In some cases, the nitrile group might coordinate to a neighboring metal ion, leading to the formation of bridged or polymeric structures. lnu.edu.ua The stretching frequency of the nitrile group in the infrared (IR) spectrum can provide evidence of its coordination to a metal.

Synthesis and Spectroscopic-Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and structural techniques to elucidate their composition and geometry.

Complexes with Transition Metals (e.g., Ni(II), Cu(I), Ag(I), Ru(II), Pd(II))

A range of transition metal complexes of ligands similar to this compound have been synthesized and studied.

Ni(II) Complexes: Nickel(II) complexes with pyridyl-containing ligands are well-documented. doaj.org For instance, 3-((Pyridin-2-yl)methylamino)propanenitrile, a closely related ligand, forms Ni(II) dithiocarbamate (B8719985) complexes with distorted square-planar geometries. The coordination environment around the Ni(II) ion can vary depending on the other ligands present in the complex. rsc.orgrsc.orgresearchgate.net

Cu(I) and Ag(I) Complexes: Copper(I) and Silver(I) are known to form complexes with pyridine ligands. jscimedcentral.com For example, Cu(I) complexes with aminopropanenitrile derivatives have been synthesized, where the nitrile nitrogen and other functional groups coordinate to the metal center. lnu.edu.ua Similarly, Ag(I) forms complexes with pyridine, often exhibiting linear geometry. jscimedcentral.com

Ru(II) Complexes: Ruthenium(II) forms a vast array of complexes with pyridyl and bipyridyl ligands, which have been extensively studied for their photophysical and electrochemical properties. researchgate.neturfu.rursc.orgmdpi.comnih.gov The synthesis of Ru(II) complexes with ligands containing a 3-(pyridin-2-yl) moiety is a known strategy to create new functional materials. researchgate.net

Pd(II) Complexes: Palladium(II) readily forms square-planar complexes with pyridine-containing ligands. rsc.orguzh.chnih.govmdpi.commdpi.com These complexes are often investigated for their catalytic activity in cross-coupling reactions. The electronic properties of the pyridine ligand can significantly influence the catalytic performance of the Pd(II) center. nih.gov

Complexes with Main Group Metals

While the coordination chemistry of this compound with transition metals is more extensively explored, it also has the potential to form complexes with main group metals. Pyridine itself is known to act as a Lewis base and form adducts with main group elements. wikipedia.org For example, complexes of main group metals with ligands containing pyridyl and other donor groups have been reported. researchgate.net The coordination with main group metals could lead to structures with interesting bonding and reactivity.

Advanced Spectroscopic Characterization (Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS))

A combination of spectroscopic techniques is essential for the thorough characterization of the metal complexes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. Coordination of the ligand to a metal ion typically results in shifts in the signals of the protons and carbons near the donor atoms. doaj.orgnih.gov These shifts can provide information about the coordination mode of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the different functional groups. A shift in the stretching frequency of the C≡N bond of the nitrile group to a higher wavenumber upon coordination is a key indicator of its involvement in bonding. Similarly, changes in the vibrational modes of the pyridine ring and the N-H bond of the amine group can confirm their coordination. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as d-d transitions for transition metal complexes, can be observed. researchgate.netnih.gov These electronic properties are often sensitive to the coordination environment and the nature of the metal ion.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. rsc.orgnih.gov The fragmentation pattern can sometimes provide additional structural information.

Single Crystal X-ray Crystallographic Analysis of Metal Complexes

The definitive method for elucidating the three-dimensional structure of metal complexes is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. For metal complexes of this compound, this analysis would reveal how the ligand coordinates to the metal center. The ligand possesses multiple potential donor sites: the pyridyl nitrogen, the secondary amine nitrogen, and the nitrile nitrogen. This allows for various coordination modes, including monodentate, bidentate (chelating), or bridging behavior, leading to the formation of mononuclear or polynuclear complexes.

While extensive searches of chemical literature and crystallographic databases have been conducted, specific single-crystal X-ray diffraction data for metal complexes of this compound are not publicly available at this time. However, analysis of closely related structures, such as those involving aminopyridine or aminopropanenitrile derivatives, can provide insight into the potential coordination behavior of this ligand. For instance, studies on copper(I) complexes with ligands like 3,3′-iminodipropanenitrile have shown the nitrile nitrogen participating in coordination, forming tetrahedral geometries around the copper center. lnu.edu.ua In other related pyridine-containing ligand complexes, the pyridyl nitrogen is a primary coordination site. researchgate.netnih.govcreighton.eduresearchgate.net

Should crystallographic data for a hypothetical complex, such as [Cu(this compound)₂]Cl₂, become available, it would be presented as follows:

Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈Cl₂CuN₆ |

| Formula Weight | 456.80 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Key bond lengths and angles would also be detailed, providing a clear picture of the coordination sphere around the metal ion.

Electronic Structure and Bonding in Coordination Complexes

The electronic structure and nature of the metal-ligand bonding in complexes of this compound would be investigated using a combination of experimental techniques and theoretical calculations. Electronic absorption spectroscopy (UV-Vis) is a primary tool for probing the electronic transitions within a complex. These transitions can be categorized as d-d transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) bands. libretexts.org

The energies and intensities of these bands provide information about the geometry of the complex, the identity of the metal ion and its oxidation state, and the nature of the coordinating ligands. For instance, the position of d-d bands in the spectrum of a nickel(II) complex could indicate an octahedral or tetrahedral coordination environment. kyoto-u.ac.jp

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. researchgate.netmdpi.com DFT calculations can provide optimized geometries, molecular orbital diagrams, and predictions of electronic spectra, offering a deeper understanding of the bonding interactions between the metal and the this compound ligand. scirp.orgwikimedia.org

Currently, there is no specific published research detailing the electronic spectra or theoretical studies for metal complexes of this compound. A summary of expected spectroscopic data for a hypothetical complex is presented below.

Table 2: Hypothetical Electronic Absorption Data for a Metal Complex of this compound in Acetonitrile

| Complex | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment |

| Ni(this compound)₃₂ | Value | ³A₂g → ³T₂g |

| Value | ³A₂g → ³T₁g(F) | |

| Value | ³A₂g → ³T₁g(P) | |

| Value | π → π* (intraligand) | |

| [Cu(this compound)₂]Cl₂ | Value | d-d transitions |

| Value | LMCT |

Solution-Phase Dynamics and Stability of Metal Complexes

The behavior of metal complexes in solution is critical for understanding their reactivity and potential applications. This includes their stability, ligand exchange kinetics, and the existence of equilibria between different species. Techniques such as potentiometric titrations, NMR spectroscopy, and UV-Vis spectrophotometry can be employed to determine stability constants, which quantify the thermodynamic stability of a complex in a given solvent.

The stability of complexes with this compound would depend on several factors, including the nature of the metal ion (e.g., its size, charge, and electronic configuration), the chelate effect if the ligand acts in a bidentate fashion, and the solvent. For example, studies on related aminopyridine complexes have explored their solution behavior and established structure-activity relationships. scirp.org

As with the other aspects of its coordination chemistry, there is a lack of published data on the solution-phase dynamics and stability of metal complexes specifically featuring this compound. Research in this area would be valuable for determining the conditions under which these complexes are stable and how they might behave in various chemical environments.

Catalytic Applications of 3 Pyridin 2 Ylamino Propanenitrile Based Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of chemical synthesis. Metal complexes containing nitrogen-based ligands are frequently employed due to their tunable electronic and steric properties. However, specific applications of 3-(Pyridin-2-ylamino)propanenitrile in this field are not documented.

Oxidation and Reduction Catalysis (e.g., Alkene Epoxidation)

The use of metal complexes to catalyze oxidation and reduction reactions, such as the epoxidation of alkenes, is a well-established field. Ruthenium and other transition metal complexes with polypyridyl-type ligands are often studied for their ability to facilitate these transformations. A thorough search did not yield any studies where complexes of this compound were used as catalysts for alkene epoxidation or other relevant oxidation/reduction reactions. Consequently, no data on reaction conditions, substrate scope, or catalytic efficiency for this specific class of complexes can be provided.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Polymerization Catalysis

Late-transition metal complexes featuring chelating nitrogen ligands have been extensively investigated as catalysts for olefin polymerization. These catalysts can influence polymer properties such as molecular weight and branching. There is no available literature detailing the application of any transition metal complex of this compound in the field of polymerization catalysis.

Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of chiral molecules, typically requires the use of chiral ligands to induce stereoselectivity. While many chiral P,N (phosphine-nitrogen) and other nitrogen-based ligands have been developed for this purpose, there are no documented instances of this compound or its chiral derivatives being employed in asymmetric catalytic transformations. Therefore, no data regarding enantioselectivity or specific asymmetric reactions for this ligand's complexes are available.

Advanced Applications in Materials Science and Sensing Technologies

Precursors for Polymeric Materials and Coordination Polymers

The multifunctional nature of 3-(Pyridin-2-ylamino)propanenitrile makes it an excellent candidate as a monomer or ligand for the synthesis of novel polymeric materials and coordination polymers. The pyridine (B92270) nitrogen and the nitrile group offer multiple coordination sites for metal ions, facilitating the construction of diverse and intricate one-, two-, and three-dimensional coordination polymers. mdpi.comresearchgate.net These materials are of great interest due to their potential applications in catalysis, gas storage, and separation.

The reactivity of the amine and nitrile functionalities also allows for its incorporation into various polymer backbones through different polymerization techniques. For instance, the nitrile group can be subjected to hydrolysis or reduction to introduce carboxylic acid or primary amine groups, respectively, which can then be used for polycondensation reactions. While specific research on the polymerization of this compound itself is not extensively documented, the principles of polymer chemistry suggest its high potential for creating novel functional polymers. The resulting polymers would possess pendant pyridyl groups, which can be further modified or used for metal coordination, leading to materials with tailored electronic, optical, or catalytic properties.

Research on related pyridine-containing ligands has demonstrated their successful use in forming stable coordination polymers with various transition metals. These studies provide a strong basis for the potential of this compound in this field.

Table 1: Potential Coordination Modes of this compound in Polymers

| Functional Group | Potential Coordination/Reaction | Resulting Feature in Polymer |

| Pyridine Nitrogen | Coordination to metal ions | Metal-organic framework (MOF) or coordination polymer formation |

| Secondary Amine | Hydrogen bonding, potential reaction site | Inter-chain interactions, post-polymerization modification site |

| Nitrile Group | Coordination to metal ions, hydrolysis, reduction | Cross-linking, introduction of new functional groups |

Integration into Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to construct complex and functional architectures. The distinct structural elements of this compound, including the aromatic pyridine ring capable of π-π stacking and the amine group that can act as a hydrogen bond donor and acceptor, make it an ideal component for designing supramolecular assemblies. acs.orgtandfonline.com

The interplay of hydrogen bonding, π-π stacking, and potential coordination with metal ions can direct the self-assembly of this molecule into well-defined nanostructures such as sheets, ribbons, or helical arrays. researchgate.net While the direct study of supramolecular assemblies of this compound is an area ripe for exploration, research on similar pyridyl-based ligands has shown their ability to form intricate and predictable supramolecular patterns. acs.org The specific geometry and electronic properties of this compound are expected to impart unique characteristics to the resulting supramolecular materials.

Development of Chemo- and Biosensors Utilizing Derivative Structures

The development of chemical sensors and biosensors is a rapidly growing field, and pyridine-containing compounds have been widely explored for their potential in this area. The pyridine nitrogen atom can act as a binding site for metal ions and other analytes, and this interaction can be transduced into a measurable signal, such as a change in fluorescence. nih.govnih.gov

Derivatives of this compound can be designed to act as highly selective and sensitive chemosensors. By introducing appropriate fluorophores or chromophores into the molecular structure, the binding of a target analyte to the pyridyl group can trigger a significant change in the optical properties of the molecule. The propanenitrile tail can also be modified to tune the solubility and binding affinity of the sensor molecule.

While specific chemosensors based directly on this compound are not yet widely reported, the foundational principles and the success of other pyridine-based sensors strongly suggest its promise. For example, DNAzymes controlled by metal ions have been used in conjunction with fluorescent dyes for sensitive detection of ions like Pb(II). nih.gov This highlights the potential for integrating the analyte-binding properties of the pyridyl group with signal-generating moieties.

Table 2: Potential Sensing Applications for Derivatives of this compound

| Target Analyte | Sensing Mechanism | Potential Signal Output |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Coordination to pyridine nitrogen | Fluorescence quenching or enhancement |

| Protons (pH sensing) | Protonation of pyridine nitrogen | Change in absorption or fluorescence |

| Small Organic Molecules | Host-guest interactions | Displacement of a fluorescent indicator |

Optoelectronic and Photofunctional Applications

Materials with tailored optical and electronic properties are in high demand for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and photodetectors. The incorporation of functional units like the pyridyl and nitrile groups of this compound into larger conjugated systems can significantly influence their photophysical properties.

The pyridine ring can act as an electron-withdrawing group, which can be used to tune the energy levels of organic semiconductors. The nitrile group also possesses electron-withdrawing characteristics. By strategically incorporating this compound or its derivatives into conjugated polymers or small molecules, it is possible to design materials with specific absorption and emission wavelengths, as well as desired charge transport properties.

Furthermore, metal complexes involving pyridyl ligands, such as ruthenium(II) tris(2,2'-bipyridine)-templated metal-organic frameworks, have shown interesting photophysical properties, including long-lived excited states that are crucial for applications in photocatalysis and solar energy conversion. nih.gov This suggests that coordination complexes of this compound could also exhibit valuable photofunctional behavior. The development of such materials from this versatile precursor holds promise for the next generation of optoelectronic devices.

Computational and Theoretical Studies on 3 Pyridin 2 Ylamino Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Such calculations for 3-(Pyridin-2-ylamino)propanenitrile would offer a deep understanding of its structure and reactivity.

Geometry Optimization and Conformational Analysis

A thorough computational study on this compound would typically begin with geometry optimization to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation of the molecule. Conformational analysis would further explore the different spatial arrangements of the atoms (conformers) and their relative energies, which is crucial for understanding its flexibility and how it might interact with other molecules. At present, there are no published studies detailing the optimized geometry or the conformational landscape of this specific compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Analysis of the electronic structure provides information about the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO helps to determine the molecule's chemical reactivity, kinetic stability, and electronic properties. Detailed FMO analysis and associated electronic properties for this compound have not been reported in the scientific literature.

Prediction and Interpretation of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecule's structure. There are currently no available studies that present predicted spectroscopic data for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are a powerful tool for investigating potential chemical reactions involving a compound. By mapping the potential energy surface, researchers can elucidate reaction mechanisms and identify the structures of transition states. This provides insights into the kinetics and thermodynamics of a reaction. As of now, no such computational studies on the reaction mechanisms involving this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This technique allows for the examination of intermolecular interactions, such as how this compound might behave in a solution or interact with other molecules in a condensed phase. These simulations provide a dynamic picture of the molecule's behavior that complements the static information from quantum chemical calculations. A review of the literature indicates that no specific MD simulation studies have been conducted and published for this compound.

In Silico Prediction of Molecular Interactions with Biological Targets

In silico methods like molecular docking are crucial in drug discovery for predicting how a molecule might bind to a biological target, such as a protein or enzyme. These predictions include identifying the binding mode and estimating the binding affinity, which helps in assessing the potential of the compound as a therapeutic agent. While docking studies have been performed on many pyridine (B92270) derivatives to evaluate their potential as, for example, kinase inhibitors, there is no specific, publicly available research detailing the molecular docking or binding affinity prediction of this compound with any biological target.

Topological and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In a representative study on a related compound, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, Hirshfeld surface analysis revealed the dominant role of specific intermolecular contacts in the crystal structure. nih.goviucr.org The analysis showed that the most significant contributions to the surface contacts arise from H···H, N···H/H···N, and C···H/H···C interactions. nih.gov This is typical for organic molecules rich in hydrogen atoms.

The red spots on the Hirshfeld surface mapped over dnorm indicate close intermolecular contacts, which are often associated with hydrogen bonds. nih.gov For instance, N—H···N hydrogen bonds are frequently observed in the crystal packing of aminopyridine derivatives, leading to the formation of dimers or chains. nih.gov

The 2D fingerprint plots further dissect these interactions. For the aforementioned 2-aminopyridine (B139424) derivative, the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface were quantified. nih.goviucr.org These findings offer a valuable framework for understanding the potential intermolecular interactions in this compound.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

| C···C | 6.9 |

| N···C/C···N | 3.8 |

| N···N | 2.7 |

| S···C/C···S | 1.5 |

| S···H/H···S | 0.6 |

| S···S | 0.6 |

This table presents representative data from a Hirshfeld surface analysis of a related 2-aminopyridine derivative, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, to illustrate the typical distribution of intermolecular contacts. nih.goviucr.org

The data clearly indicates that H···H contacts are the most prevalent, which is expected for organic molecules. The significant contributions from N···H/H···N and C···H/H···C interactions underscore the importance of hydrogen bonding and weaker C-H mediated interactions in the crystal packing of such compounds. nih.gov The presence of the pyridine ring and the nitrile group in this compound suggests that N···H hydrogen bonds and potentially C-H···π interactions would play a crucial role in its supramolecular assembly.

Furthermore, the analysis of other related aminopyridine structures reveals the common occurrence of N—H⋯O and N—H⋯N hydrogen bonds, which often lead to the formation of well-defined supramolecular motifs like chains and rings. nih.govresearchgate.net These interactions are fundamental in directing the self-assembly of the molecules in the solid state.

Future Perspectives and Emerging Research Directions for 3 Pyridin 2 Ylamino Propanenitrile

Innovations in Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 3-(Pyridin-2-ylamino)propanenitrile and related pyridine (B92270) derivatives, research is moving away from traditional, often inefficient, methods towards more environmentally benign and economically viable synthetic strategies.

Key areas of innovation include:

One-Pot Multicomponent Reactions (MCRs): MCRs are increasingly recognized as a cornerstone of green chemistry, allowing for the synthesis of complex molecules in a single step, which reduces solvent waste, energy consumption, and purification steps. nih.govresearchgate.net Future syntheses of this compound analogs could leverage MCRs to achieve high synthetic efficiency and atom economy. researcher.life

Advanced Catalysis: Research into more efficient catalysts is a major driver of innovation. For instance, a patented method for a direct precursor, ethyl 3-(pyridin-2-ylamino)propanoate, utilizes trifluoromethanesulfonic acid as a catalyst to achieve yields as high as 83%, a significant improvement over previous methods with yields around 30%. google.com The exploration of magnetic nanocatalysts, which offer high surface-to-volume ratios and easy recovery, also presents a promising avenue for synthesizing pyridine derivatives. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been demonstrated as an effective green chemistry tool for preparing pyridine derivatives, offering advantages such as dramatically reduced reaction times (from hours to minutes) and improved yields compared to conventional heating methods. nih.gov The application of ultrasonic production is another technique being explored for sustainable synthesis. researchgate.netresearcher.life

These advancements align with broader industry trends, such as the European chemical industry's shift towards green chemistry and carbon-neutral manufacturing, which is accelerating investment in pyridine derivatives with lower ecological footprints. ainvest.com

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Method | Key Advantages | Example/Application | Reference |

| Conventional Synthesis | Well-established protocols | Synthesis of ethyl 3-(pyridin-2-ylamino)propanoate via reflux | google.com |

| Catalytic One-Step Synthesis | Higher yield (83%), reduced reaction time (16-20h) | Use of trifluoromethanesulfonic acid for ethyl 3-(pyridin-2-ylamino)propanoate | google.com |

| Microwave-Assisted MCR | Excellent yields (82-94%), very short reaction times (2-7 min), pure products | Four-component reaction to produce novel pyridine derivatives | nih.gov |

| Magnetic Nanocatalysts | High surface area, easy magnetic recovery, reusable | Sn(IV)-catalyzed multicomponent reactions for substituted pyridines | nih.gov |

Exploration of Novel Catalytic Transformations and Ligand Scaffolds

The intrinsic structural features of this compound make it an ideal candidate for development into novel ligands for catalysis. The pyridine nitrogen, the amine group, and the nitrile moiety provide multiple coordination sites for metal complexation.

Future research is expected to focus on:

Multidentate Ligand Design: The compound can serve as a scaffold for creating ligands that can bind to metal centers through two or three of its functional groups (N-pyridyl, N-amino, N-nitrile). The flexible propanenitrile chain allows for the formation of stable chelate rings with metal ions, a desirable feature in catalyst design.

Post-Synthesis Modification: The nitrile group is a versatile functional handle that can be transformed into other functionalities, such as primary amines (via reduction) or carboxylic acids (via hydrolysis). This allows for the synthesis of a library of related ligands with fine-tuned steric and electronic properties, adapting them for specific catalytic applications in areas like asymmetric catalysis. nih.gov

Organometallic Chemistry: Pyridine derivatives are vital ligands in organometallic chemistry. nih.gov Future work will likely involve synthesizing and characterizing the organometallic complexes of this compound and its derivatives, and evaluating their efficacy in catalytic cycles such as cross-coupling reactions, hydrogenations, and polymerizations.

Development of Advanced Functional Materials with Tunable Properties

The demand for smart and functional materials continues to grow, and pyridine-containing compounds are poised to play a significant role. nih.gov The structure of this compound is well-suited for its incorporation into larger macromolecular structures, leading to materials with tailored characteristics.

Emerging research directions include:

Polymer Science: The molecule can be used as a monomer or a functional additive in polymerization processes. The pyridine and nitrile groups can impart specific properties to the resulting polymer, such as thermal stability, metal-ion coordination capability, or altered electronic properties.

Metal-Organic Frameworks (MOFs): The ability of this compound to act as a linker between metal nodes could be exploited in the design of novel MOFs. By modifying the ligand structure, it may be possible to tune the pore size, surface area, and functionality of these materials for applications in gas storage, separation, and catalysis.

Electronic Materials: The presence of the aromatic pyridine ring and the polar nitrile group suggests potential applications in materials with specific electronic properties. Research could explore its use in organic semiconductors, dielectric materials, or as a component in sensors where its coordination to metal ions would trigger a detectable electronic response.

Interdisciplinary Research with Bioinorganic Chemistry and Chemical Biology (with a strict mechanistic focus)

The pyridine scaffold is a ubiquitous feature in biologically active molecules, including many pharmaceuticals. nih.gov Interdisciplinary research focusing on the mechanistic action of this compound can provide fundamental insights for drug design and chemical biology.

The strict mechanistic focus of future studies will likely involve:

Coordination Chemistry with Metalloproteins: Investigating the precise way this compound and its derivatives coordinate with metal ions in the active sites of metalloenzymes. Understanding the geometry, bond strengths, and electronic effects of these interactions is crucial for designing potent and selective enzyme inhibitors. The molecule's multiple nitrogen donors make it a candidate for mimicking the coordination environment of natural amino acid residues like histidine.

Pharmacophore Scaffolding: The molecule serves as a rigid scaffold that presents functional groups in a well-defined spatial arrangement. Mechanistic studies would explore how this scaffold can be used to position pharmacologically important moieties to optimize interactions with biological targets like protein receptors or nucleic acids. The secondary amine provides a key hydrogen bond donor/acceptor site, while the pyridine ring can engage in π-stacking interactions.

Development of Bio-probes: By attaching a fluorescent reporter or a reactive group, derivatives of this compound could be developed as chemical probes. Mechanistic studies would focus on how these probes interact with their biological targets, for example, by examining the kinetics and structural basis of binding, to visualize biological processes or to identify new drug targets.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The convergence of chemistry, robotics, and data science is revolutionizing the discovery of new molecules and materials. Automated synthesis platforms enable the rapid creation of large libraries of compounds, which can then be quickly assessed using high-throughput screening.

The future application of these technologies to this compound would involve:

Automated Library Synthesis: Using automated, low-volume dispensing technologies, thousands of derivatives of this compound could be synthesized in parallel. nih.gov By varying the building blocks that react with the core scaffold, a vast chemical space can be explored efficiently. Continuous flow synthesis offers another powerful automated approach, enabling the rapid and scalable production of analogs. nih.gov

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for desired properties. For example, in materials discovery, their coordination with different metals could be assessed for catalytic activity. In drug discovery, the libraries could be screened against panels of biological targets to identify new hit compounds. nih.gov

Data-Driven Discovery: The large datasets generated from HTS can be analyzed using machine learning algorithms to build structure-activity relationship (SAR) models. This data-driven approach can predict the properties of yet-unsynthesized compounds, thereby guiding the design of subsequent generations of molecules and accelerating the discovery cycle.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyridin-2-ylamino)propanenitrile, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-aminopyridine with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield (e.g., 70–80% yields reported in analogous nitrile syntheses) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) for research applications.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Pyridyl protons resonate as distinct multiplets between δ 7.1–8.5 ppm, while the nitrile group does not protonate but influences neighboring CH₂ groups (δ 3.5–4.0 ppm).

- IR : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch.

- HRMS : Molecular ion [M+H]⁺ at m/z 162.0899 (calculated for C₈H₈N₃). Cross-validation with X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in stereoelectronic effects .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : The nitrile group undergoes hydrolysis to carboxylic acids (under acidic conditions) or amines (via catalytic hydrogenation). The pyridylamino moiety participates in coordination chemistry, acting as a bidentate ligand for transition metals (e.g., Ni²⁺, Cu²⁺), as demonstrated in dithiocarbamate derivatives . Kinetic studies using UV-Vis spectroscopy can monitor reaction progress under varying pH and temperature.

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the electronic structure and ligand-binding properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps (~4.5 eV) and partial charges, revealing the nucleophilic pyridyl-N site. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) model solvation effects on conformational flexibility. Exact exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

Q. What mechanistic insights explain contradictory catalytic activity of metal complexes derived from this compound in oxidation reactions?

- Methodological Answer : Contradictions arise from ligand geometry (e.g., square planar vs. tetrahedral) and metal oxidation states. For instance, Ni(II) complexes show higher turnover frequencies in epoxidation than Cu(II) analogs due to stronger σ-donation from the pyridylamino group. In situ EXAFS and cyclic voltammetry differentiate active vs. spectator species .

Q. How does the crystal packing of this compound derivatives influence their solid-state reactivity or photophysical properties?

- Methodological Answer : X-ray diffraction (SHELXL refinement) reveals intermolecular H-bonding (C≡N···H–N) and π-stacking interactions in crystals. These interactions stabilize charge-transfer excited states, as evidenced by fluorescence quenching in polar solvents. Thermal analysis (DSC/TGA) correlates packing density with decomposition thresholds (>200°C) .

Q. What strategies mitigate competing side reactions when functionalizing this compound for drug-discovery applications?

- Methodological Answer : Protecting the nitrile group (e.g., as a trityl ether) prevents undesired hydrolysis during coupling reactions. Kinetic control (low temperature, slow addition) minimizes dimerization. High-throughput screening (HTS) of reaction conditions (e.g., using microwaves or flow chemistry) optimizes selectivity for C–N or C–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.